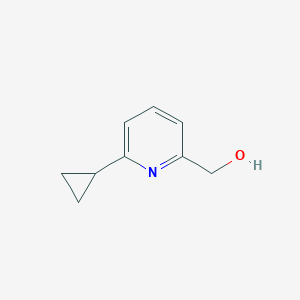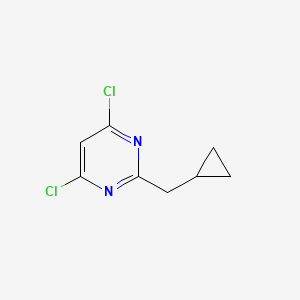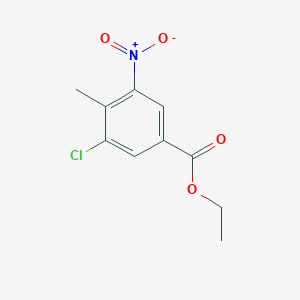
Ethyl 3-chloro-4-methyl-5-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-chloro-4-methyl-5-nitrobenzoate is an organic compound with the molecular formula C10H10ClNO4 It is a derivative of benzoic acid and contains a nitro group, a chloro group, and an ethyl ester group
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3-chloro-4-methyl-5-nitrobenzoate can be synthesized through a multi-step process involving the nitration, chlorination, and esterification of benzoic acid derivatives. One common method involves the nitration of 4-methylbenzoic acid to form 4-methyl-3-nitrobenzoic acid, followed by chlorination to introduce the chloro group. The final step involves esterification with ethanol to form the ethyl ester .
Industrial Production Methods
In industrial settings, the production of this compound typically involves continuous flow synthesis techniques to optimize reaction conditions and improve yield. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, resulting in higher efficiency and selectivity .
化学反应分析
Types of Reactions
Ethyl 3-chloro-4-methyl-5-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of 3-chloro-4-methyl-5-aminobenzoate.
Hydrolysis: Formation of 3-chloro-4-methyl-5-nitrobenzoic acid and ethanol.
科学研究应用
Ethyl 3-chloro-4-methyl-5-nitrobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs due to its structural features.
Material Science: Investigated for its potential use in the development of new materials with specific properties.
作用机制
The mechanism of action of ethyl 3-chloro-4-methyl-5-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activity .
相似化合物的比较
Similar Compounds
Methyl 3-chloro-4-methyl-5-nitrobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-chloro-3-nitrobenzoate: Similar structure but with different positions of the chloro and nitro groups.
属性
分子式 |
C10H10ClNO4 |
|---|---|
分子量 |
243.64 g/mol |
IUPAC 名称 |
ethyl 3-chloro-4-methyl-5-nitrobenzoate |
InChI |
InChI=1S/C10H10ClNO4/c1-3-16-10(13)7-4-8(11)6(2)9(5-7)12(14)15/h4-5H,3H2,1-2H3 |
InChI 键 |
MVJYOMACZVOFAS-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Cl)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1,1-Dimethylethyl)-4'-(methylamino)[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13984112.png)

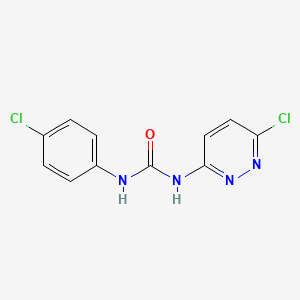
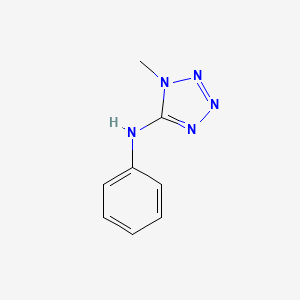
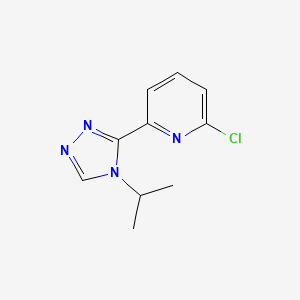
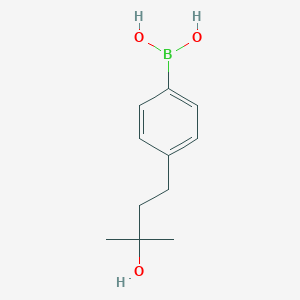

![2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)acetic acid](/img/structure/B13984139.png)
![tert-Butyl 3-oxospiro[indoline-2,4'-piperidine]-1'-carboxylate](/img/structure/B13984141.png)
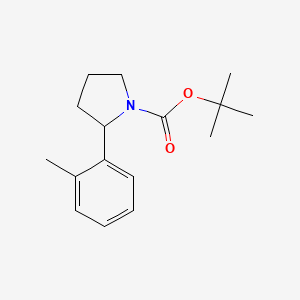
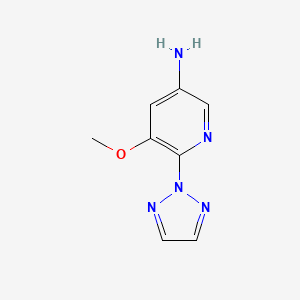
![4-chloro-7-[2-deoxy-3,5-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-2-[[(1,1-dimethylethyl)dimethylsilyl]amino]-7H-Pyrrolo[2,3-d]pyrimidine-5-methanol](/img/structure/B13984167.png)
